![molecular formula C16H22N2O2 B4393252 N-(cyclohexylmethyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B4393252.png)
N-(cyclohexylmethyl)-N'-(4-methylphenyl)ethanediamide
Overview
Description
N-(cyclohexylmethyl)-N'-(4-methylphenyl)ethanediamide, commonly known as CMEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMEA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.
Mechanism of Action
The mechanism of action of CMEA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the GABA(A) receptor, a receptor that is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
CMEA has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce pain and inflammation in animal models. In addition, it has been shown to have anticonvulsant properties and to reduce the frequency and severity of seizures in animal models.
Advantages and Limitations for Lab Experiments
CMEA has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. It is also soluble in organic solvents, which makes it easy to use in various experiments. However, CMEA has some limitations for lab experiments. It is toxic in high doses, and its effects on humans are not fully understood. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of CMEA. One direction is to study its potential use as a drug delivery system. Another direction is to study its potential use as an insecticide or fungicide in agriculture. In addition, further studies are needed to understand its mechanism of action and its effects on humans. Overall, CMEA is a promising compound that has the potential to have significant applications in various fields.
Scientific Research Applications
CMEA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, CMEA has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a drug delivery system. In agriculture, CMEA has been shown to have insecticidal and fungicidal properties. In materials science, CMEA has been studied for its potential use as a polymer additive.
properties
IUPAC Name |
N-(cyclohexylmethyl)-N'-(4-methylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-9-14(10-8-12)18-16(20)15(19)17-11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZAOAVKTHPZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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